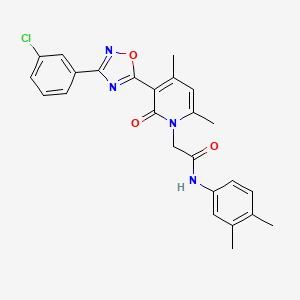![molecular formula C16H13ClN2O B2549994 2-[(2-氨基-4-氯苯基)甲基]-1,2-二氢异喹啉-1-酮 CAS No. 1553484-41-5](/img/structure/B2549994.png)
2-[(2-氨基-4-氯苯基)甲基]-1,2-二氢异喹啉-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This particular compound has not been directly studied in the provided papers, but its structure is related to the compounds that have been investigated. The isoquinoline derivatives have been of interest due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be complex, involving multiple steps and the need for careful control of reaction conditions. For example, a protecting-group-free synthetic approach to 1-phenylisoquinolin-4-ols was developed through the intramolecular thermal cyclization of methyl 2-[(diphenylmethylidene)amino]acetates, where substituents affected the reaction temperatures, time, and yields . Similarly, the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines was improved using aluminum hydride reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines . These methods could potentially be adapted for the synthesis of "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" by altering the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial for their biological activity. The study of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones revealed that the presence of chloro substituents enables a broad spectrum of halogen-mediated weak interactions in their crystal structures . These interactions, including strong N-H…O hydrogen bonds and various weak, non-classical hydrogen bonds, play a significant role in the stability and properties of the compounds. The molecular structure of "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" would likely exhibit similar interactions, which could be elucidated through experimental and computational studies.
Chemical Reactions Analysis
Isoquinoline derivatives can participate in various chemical reactions, which are influenced by their functional groups and molecular structure. The reactivity of the Schiff bases in isoquinolines, for instance, was found to increase with the introduction of α-benzoyl and α-ester groups . The chemical behavior of "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" would be expected to be influenced by the amino and chloro substituents, potentially affecting its reactivity in synthetic transformations or biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are determined by their molecular structure and substituents. The compounds studied in the provided papers exhibit a range of properties, such as the ability to form chiral centers and engage in weak interactions that affect their crystal packing . The protonation behavior of aminomethyl-THIQs was investigated, showing substantial monoprotonation at physiological pH . These findings suggest that "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" would also have specific physical and chemical properties that could be characterized through similar analytical techniques, such as pKa measurement and NMR spectroscopy.
科学研究应用
Synthesis and Pharmacological Evaluation
- 抗抑郁作用: Zára-Kaczián等人(1986年)的研究发现,四氢异喹啉衍生物在显著抗抑郁作用方面的结构要求包括尿素基、(烷氧羰基)氨基或[(烷基氨基)酰基]氨基的存在。这表明结构类似于2-[(2-氨基-4-氯苯基)甲基]-1,2-二氢异喹啉-1-酮的化合物可能具有抗抑郁应用潜力 (Zára-Kaczián等人,1986年)。
抗炎特性
- 抑制水肿形成: Torres等人(1999年)的研究表明,类似于2-[(2-氨基-4-氯苯基)甲基]-1,2-二氢异喹啉-1-酮结构的化合物在抑制小鼠爪水肿方面具有抗炎作用。这表明其在炎症反应中的潜在作用 (Torres et al., 1999)。
分子结构分析
- 通过XRD确定结构: Mandal和Patel(2018年)的研究使用X射线衍射技术研究了氯苯基取代的二氢喹啉酮的分子结构,类似于研究对象化合物。该研究提供了这类化合物的分子相互作用和结构特征的见解 (Mandal & Patel, 2018)。
抗疟活性
- 强效抗疟活性: Kesten等人(1987年)对与查询化合物结构相关的喹啉基氨基和二乙基氨基甲基烷基酚的研究表明,在小鼠中显示出显著的抗疟活性。这表明在抗疟疗法中可能存在应用潜力 (Kesten et al., 1987)。
抗微生物活性
- 合成和抗微生物效果: Zaki等人(2019年)合成了一系列哌啶基四氢噻吩[2,3-c]异喹啉,对各种细菌和真菌菌株显示出有希望的活性。这表明结构类似化合物的潜在抗微生物应用 (Zaki et al., 2019)。
未来方向
属性
IUPAC Name |
2-[(2-amino-4-chlorophenyl)methyl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-13-6-5-12(15(18)9-13)10-19-8-7-11-3-1-2-4-14(11)16(19)20/h1-9H,10,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDNYBBJECTNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC3=C(C=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

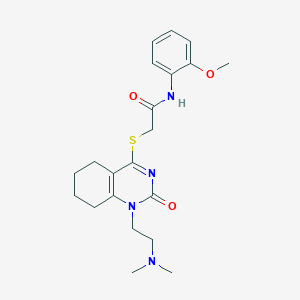
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2549914.png)
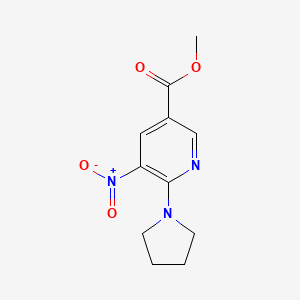

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2549919.png)
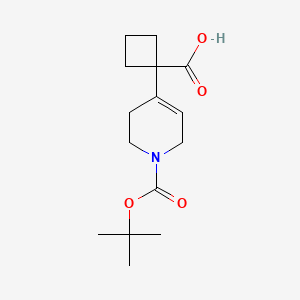
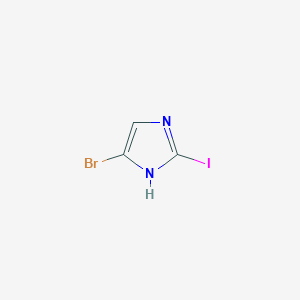
![4-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2549924.png)
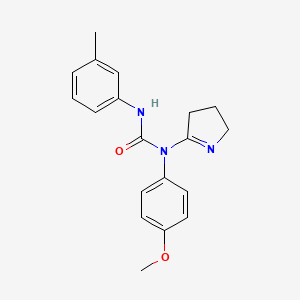
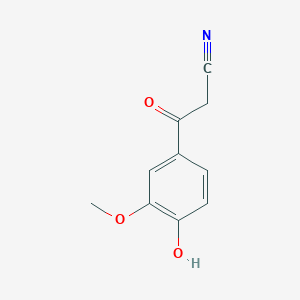
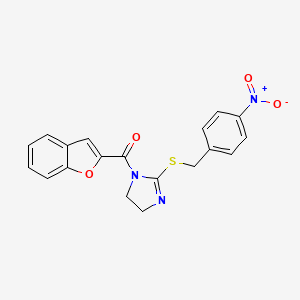
![6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549932.png)
